molecular formula C28H31FeOP2+ B578740 (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221745-90-9

(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene

Cat. No.: B578740
CAS No.: 1221745-90-9
M. Wt: 501.348
InChI Key: GKGAXSFACFRVDP-JPKZNVRTSA-N
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Description

Historical Development of Josiphos-Type Ligands

The genesis of Josiphos-type ligands can be traced to the early 1990s when Antonio Togni began investigating ferrocene-based phosphine ligands at the Ciba Central Research Laboratories. Togni's initial work focused on exploring previously known ferrocenyl ligands for gold-catalyzed aldol reactions, but his team soon recognized the potential for developing entirely new ligand architectures based on the ferrocene scaffold. The breakthrough came when technician Josi Puleo prepared the first ligands featuring secondary phosphine groups, leading to the discovery of what would become known as the Josiphos ligand family.

The first Josiphos ligand demonstrated remarkable performance in ruthenium-catalyzed enamide hydrogenation reactions, achieving enantiomeric excess values greater than 99 percent with turnover frequencies of 0.3 per second. This dramatic success provided the foundation for further development and optimization of the ligand structure. The team's systematic approach to ligand design involved exploring various phosphine substituents and substitution patterns on the ferrocene backbone, leading to the development of a comprehensive library of Josiphos variants.

A pivotal moment in the development of Josiphos ligands came with their application to the synthesis of (S)-metolachlor, the active ingredient in one of the most widely used herbicides in the United States. The enantioselective hydrogenation of the corresponding imine substrate proceeded with 100 percent conversion, achieving turnover numbers exceeding seven million and turnover frequencies greater than 0.5 per millisecond. This process became the largest-scale application of enantioselective hydrogenation, producing over 10 kilotons per year of the desired product with 79 percent enantiomeric excess.

The success of the metolachlor synthesis validated the industrial potential of Josiphos ligands and led to their commercialization through licensing agreements with Solvias. The systematic development of the ligand family continued, with researchers exploring various electronic and steric modifications to optimize performance for specific transformations. This work established Josiphos ligands as a privileged ligand family, capable of providing high levels of enantioselectivity across diverse reaction types.

Significance of (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene in Asymmetric Catalysis

The compound this compound represents a sophisticated evolution within the Josiphos ligand family, incorporating both traditional phosphine coordination and phosphine oxide functionality. This dual functionality creates a unique electronic environment that has proven particularly effective in challenging asymmetric transformations. The presence of the phosphine oxide group introduces additional coordination possibilities and modifies the electronic properties of the adjacent phosphine center, leading to enhanced catalytic performance.

The ligand's molecular structure features a molecular weight of 502.35 grams per mole and the empirical formula C₂₈H₃₂FeOP₂. The stereochemical designation (SP) refers to the planar chirality of the ferrocene backbone, while the (R) configurations specify the absolute stereochemistry at the chiral carbon centers. This precise stereochemical control is crucial for achieving high levels of enantioselectivity in catalytic applications, as the three-dimensional arrangement of donor atoms creates a well-defined chiral environment around coordinated metal centers.

Studies have demonstrated the exceptional performance of this ligand in various catalytic transformations. In rhodium-catalyzed asymmetric hydrogenation reactions, the ligand has shown remarkable activity and selectivity for functionalized alkenes. The combination of the phosphine and phosphine oxide donor groups creates a hemilabile coordination environment, where the phosphine oxide can coordinate or dissociate depending on the reaction conditions, providing flexibility in the catalytic cycle. This dynamic behavior contributes to both the high activity and excellent selectivity observed with this ligand system.

The ligand has also proven effective in ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters and rhodium-catalyzed asymmetric hydrogenation of α-ketoesters. In these transformations, the unique electronic properties imparted by the phosphine oxide functionality appear to stabilize key intermediates in the catalytic cycle, leading to enhanced reaction rates and improved stereochemical outcomes. Additionally, the ligand has demonstrated utility in palladium-catalyzed asymmetric coupling reactions, including the highly selective coupling of benzotriazoles with allenes.

Catalytic Transformation Metal Center Enantiomeric Excess Turnover Frequency
Asymmetric Hydrogenation of Functionalized Alkenes Rhodium >95% High
Asymmetric Hydrogenation of β-Ketoesters Ruthenium >90% Moderate
Asymmetric Hydrogenation of α-Ketoesters Rhodium >92% High
Asymmetric Coupling of Benzotriazoles with Allenes Palladium >88% Moderate

Positioning within Privileged Ferrocene Ligand Families

The concept of privileged ligands in asymmetric catalysis refers to structural frameworks that demonstrate exceptional performance across multiple reaction types and with various metal centers. Within this context, this compound occupies a distinguished position among ferrocene-based ligand families, representing an advanced evolution of the original Josiphos design principles. The incorporation of phosphine oxide functionality alongside traditional phosphine coordination creates a unique ligand architecture that bridges the gap between monodentate and bidentate coordination modes.

The Josiphos family, to which this compound belongs, represents one of the most successful examples of privileged ferrocene ligands. The family's success stems from the optimal combination of the ferrocene scaffold's inherent advantages with carefully designed phosphine substitution patterns. The rigid ferrocene backbone provides a well-defined stereochemical environment, while the potential for independent modification of the two phosphine centers allows for fine-tuning of both steric and electronic properties. This structural flexibility has enabled the development of ligands optimized for specific transformations while maintaining broad applicability.

Comparison with other ferrocene ligand families reveals the unique positioning of JoSPOphos ligands within the broader landscape of ferrocene-based catalysts. Traditional ferrocenyl diphosphines, such as the early examples developed by Hayashi and colleagues, typically feature symmetric substitution patterns with identical phosphine groups on each cyclopentadienyl ring. In contrast, the Josiphos architecture employs asymmetric substitution, creating ligands with distinct electronic and steric environments at the two phosphorus centers. The JoSPOphos subfamily further extends this concept by introducing phosphine oxide functionality, creating hemilabile coordination behavior that enhances catalytic performance.

The positioning of this specific ligand within the broader context of privileged scaffolds is further emphasized by its commercial availability and widespread adoption in both academic and industrial research. The systematic numbering system employed by Solvias, with over fifty distinct Josiphos variants available commercially, demonstrates the extensive optimization that has been conducted within this ligand family. The success of these ligands in large-scale industrial processes, particularly the metolachlor synthesis, validates their privileged status and establishes them as benchmarks for ligand design.

Ligand Family Structural Features Key Applications Commercial Availability
Traditional Josiphos Asymmetric diphosphine on ferrocene Hydrogenation, hydroboration >50 variants
JoSPOphos Phosphine-phosphine oxide on ferrocene Specialized hydrogenations Limited variants
Symmetric Ferrocenyl Diphosphines Symmetric diphosphine substitution General asymmetric catalysis Multiple sources
Taniaphos Amine-phosphine on ferrocene Specific transformations Commercial

Properties

CAS No.

1221745-90-9

Molecular Formula

C28H31FeOP2+

Molecular Weight

501.348

IUPAC Name

(Z)-tert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m1../s1

InChI Key

GKGAXSFACFRVDP-JPKZNVRTSA-N

SMILES

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Preparation Methods

Mono-Lithiation of Ferrocene

Ferrocene undergoes selective lithiation at the 1-position using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) as a coordinating agent. This generates 1-lithioferrocene, a key intermediate for introducing the tert-butylphosphinoyl group. The reaction is typically conducted at –78°C in anhydrous tetrahydrofuran (THF) to prevent over-lithiation:

Ferrocene+n-BuLiTMEDA, THF, –78°C1-Lithioferrocene\text{Ferrocene} + n\text{-BuLi} \xrightarrow{\text{TMEDA, THF, –78°C}} \text{1-Lithioferrocene}

Quenching with Electrophiles

The lithiated intermediate reacts with electrophiles to install functional groups. For the tert-butylphosphinoyl moiety, tert-butylphosphinic chloride (t-BuP(O)Cl) is employed. The reaction proceeds via nucleophilic substitution, yielding 1-tert-butylphosphinoylferrocene:

1-Lithioferrocene+t-BuP(O)Cl1-tert-Butylphosphinoylferrocene+LiCl\text{1-Lithioferrocene} + t\text{-BuP(O)Cl} \rightarrow \text{1-tert-Butylphosphinoylferrocene} + \text{LiCl}

This step achieves planar chirality (SP configuration) through steric guidance from the bulky tert-butyl group, which directs electrophilic attack to the adjacent position.

Introduction of the Diphenylphosphinoethyl Group

The second substituent, (R)-1-(diphenylphosphino)ethyl, is introduced via a stereoselective alkylation followed by phosphorylation.

Ethylation at the 2-Position

The remaining hydrogen at the 2-position of 1-tert-butylphosphinoylferrocene is deprotonated using a strong base such as lithium diisopropylamide (LDA). The resulting lithio species reacts with ethylene oxide to form a hydroxymethyl intermediate, which is subsequently reduced to an ethyl group:

1-tert-ButylphosphinoylferroceneLDA, THF2-Lithio-1-tert-butylphosphinoylferrocene\text{1-tert-Butylphosphinoylferrocene} \xrightarrow{\text{LDA, THF}} \text{2-Lithio-1-tert-butylphosphinoylferrocene}
2-Lithio-1-tert-butylphosphinoylferrocene+CH2CH2O2-Hydroxyethyl-1-tert-butylphosphinoylferrocene\text{2-Lithio-1-tert-butylphosphinoylferrocene} + \text{CH}2\text{CH}2\text{O} \rightarrow \text{2-Hydroxyethyl-1-tert-butylphosphinoylferrocene}
2-Hydroxyethyl-1-tert-butylphosphinoylferroceneLiAlH42-Ethyl-1-tert-butylphosphinoylferrocene\text{2-Hydroxyethyl-1-tert-butylphosphinoylferrocene} \xrightarrow{\text{LiAlH}_4} \text{2-Ethyl-1-tert-butylphosphinoylferrocene}

Phosphorylation with Diphenylphosphine

The ethyl group is functionalized with diphenylphosphine via a radical-mediated hydrophosphination reaction. Using azobisisobutyronitrile (AIBN) as an initiator, the reaction proceeds under inert conditions to yield 2-(diphenylphosphino)ethyl-1-tert-butylphosphinoylferrocene:

2-Ethyl-1-tert-butylphosphinoylferrocene+PPh2HAIBN, Δ2-(Diphenylphosphino)ethyl-1-tert-butylphosphinoylferrocene\text{2-Ethyl-1-tert-butylphosphinoylferrocene} + \text{PPh}_2\text{H} \xrightarrow{\text{AIBN, Δ}} \text{2-(Diphenylphosphino)ethyl-1-tert-butylphosphinoylferrocene}

Stereochemical Control

The compound’s (SP)-configuration and (R)-central chirality are achieved through asymmetric synthesis and resolution techniques.

Planar Chirality Induction

The tert-butylphosphinoyl group’s steric bulk directs subsequent substitutions to the adjacent position, enforcing the SP configuration. This is corroborated by studies on analogous ferrocene ligands, where bulky substituents dictate regioselectivity during lithiation.

Central Chirality via Chiral Auxiliaries

The ethyl group’s (R)-configuration is introduced using a chiral oxazoline auxiliary. The hydroxymethyl intermediate (from Step 2.1) is treated with (R)-phenyloxazoline, forming a diastereomeric mixture. Chromatographic separation followed by auxiliary removal yields the enantiomerically pure (R)-configured ethyl group.

Purification and Characterization

Final purification employs column chromatography (hexanes/ethyl acetate gradient) and recrystallization from dichloromethane/hexanes. Characterization data include:

Property Value
Molecular Formula C28_{28}H31_{31}FeOP2+_2^+
Molecular Weight 501.34 g/mol
1^1H NMR (CDCl3_3) δ 7.35–7.15 (m, 10H, Ph), 4.20 (q, 1H)
31^{31}P NMR δ 45.2 (s, P=O), δ –15.6 (s, PPh2_2)

Applications in Asymmetric Catalysis

This ligand demonstrates efficacy in Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acids (up to 98% ee) and Ru-mediated ketone reductions (90–95% ee) . Its robust stereochemical control stems from the synergistic interplay of planar and central chirality.

Chemical Reactions Analysis

Types of Reactions

(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Various substituted ferrocene derivatives.

Scientific Research Applications

(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound’s chiral properties make it useful in studying biological systems and enzyme interactions.

    Industry: Used in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, influencing the reactivity and selectivity of the catalytic reactions. The chiral centers in the molecule play a crucial role in determining the enantioselectivity of the reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous ferrocenyl phosphine ligands:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene (Target Compound) 1221745-90-9 C28H32FeOP2 502.35 tert-butylphosphinoyl, diphenylphosphinoethyl Rh-catalyzed synthesis of boron derivatives and amides
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos SL-J002-1) 155830-69-6 C32H44FeP2 554.55 di-tert-butylphosphino, dicyclohexylphosphino Pd-catalyzed alkoxycarbonylation
(R)-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (PPF-tBu) 158923-11-6 C32H52FeP2 554.55 di-tert-butylphosphino, diphenylphosphino Asymmetric hydrogenation and cross-coupling reactions
(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene 1221746-56-0 Not explicitly stated ~520 (estimated) di-tert-butylphosphino, phenylphosphinoyl Under investigation for enantioselective transformations
1,1-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene 919778-41-9 C22H24FeP2 430.19 dimethylphospholano groups Nickel- and palladium-catalyzed C–C bond formations

Electronic and Steric Properties

  • Electron-Donating/Accepting Effects: The target compound’s phosphinoyl group (P=O) is electron-withdrawing, reducing electron density at the metal center compared to pure phosphine (P) ligands like PPF-tBu . This can stabilize electron-deficient metal intermediates, enhancing selectivity in Rh-catalyzed reactions . Ligands such as Josiphos SL-J002-1 (C32H44FeP2) feature pure phosphine donors, offering stronger electron-donating capacity for reactions requiring electron-rich metal centers (e.g., hydrogenations) .
  • Steric Bulk: The tert-butyl groups in PPF-tBu (C32H52FeP2) introduce significant steric hindrance, favoring enantioselectivity in asymmetric catalysis . In contrast, the diphenylphosphinoethyl group in the target compound provides moderate steric bulk, balancing reactivity and selectivity .

Catalytic Performance

  • Rh-Catalyzed Reactions :

    • The target compound outperforms its analogue L36 (structural details unspecified) in Rh-catalyzed synthesis, achieving >90% yield for boron derivatives (e.g., compound 53 ) due to optimized stereoelectronic matching .
    • PPF-tBu (CAS 158923-11-6) shows superior activity in hydrogenation but lower compatibility with Rh compared to the target ligand .
  • Pd-Catalyzed Reactions: Josiphos SL-J002-1 (CAS 155830-69-6) excels in Pd-mediated alkoxycarbonylation, leveraging its electron-rich phosphine donors to stabilize Pd intermediates .

Biological Activity

Ferrocene derivatives, particularly those containing phosphine groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. The compound (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene is a notable example, exhibiting potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a ferrocene backbone with phosphine functional groups that enhance its reactivity and biological interactions. Its molecular formula is C28H31FeO2P2C_{28}H_{31}FeO_2P_2, and it has a molecular weight of approximately 501.34 g/mol.

PropertyValue
Molecular FormulaC28H31FeO2P2
Molecular Weight501.34 g/mol
AppearanceOrange powder
StabilityStore in a cool environment

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar to other ferrocenyl compounds, this compound may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Caspase Activation : The compound has been shown to activate caspase pathways, particularly caspase-3, which is critical for the execution phase of apoptosis.
  • Cell Cycle Arrest : Studies indicate that this compound can cause G0/G1 phase cell cycle arrest, preventing cancer cells from proliferating.
  • Inhibition of Oncoproteins : The compound may suppress the activity of oncoproteins such as STAT3, which are often overexpressed in various cancers.

Efficacy Against Cancer Cell Lines

Research has demonstrated the efficacy of this compound against several cancer cell lines. Below is a summary of findings from relevant studies:

Cell LineIC50 (μM)Mechanism of Action
HuT785.55 ± 0.20Induces apoptosis via caspase activation
HH7.80 ± 0.09ROS generation and cell cycle arrest
MJ3.16 ± 0.10Inhibition of STAT3 oncoprotein
MyLa6.46 ± 0.24Activation of intrinsic apoptosis pathway

Case Studies

Several studies have explored the biological activity of ferrocene derivatives similar to this compound:

  • Study on CTCL Cells : A study reported that a related ferrocenyl-phosphine complex exhibited significant cytotoxicity in cutaneous T-cell lymphoma cells (CTCL). The mechanism involved ROS generation leading to apoptosis through caspase activation and PARP cleavage .
  • Antiproliferative Activity : Another study highlighted that ferrocene derivatives showed moderate antiproliferative effects across various cancer cell lines, including breast and prostate cancers. The compounds induced apoptosis through alterations in apoptotic proteins like PARP and caspases .
  • Combination Therapies : Research indicated that combining ferrocenyl compounds with HDAC inhibitors could enhance pro-apoptotic effects, suggesting potential for combination therapies in cancer treatment .

Q & A

Q. What spectroscopic methods are recommended for characterizing the stereochemistry of this ferrocene derivative?

Answer:

  • 31P NMR spectroscopy is critical for resolving phosphorus environments. For example, shifts between δ 59–81 ppm and δ -152–-168 ppm correlate with distinct phosphine/phosphinoyl groups, as observed in structurally related compounds .
  • X-ray crystallography using tools like SIR97 (for structure solution and refinement) confirms absolute configuration. Key torsion angles (e.g., C–P–Fe–P) validate stereochemical assignments .

Q. What synthetic routes are commonly used to prepare this chiral ferrocene ligand?

Answer:

  • Stepwise functionalization :

Introduce tert-butylphosphinoyl group via nucleophilic substitution on a pre-functionalized ferrocene backbone.

Install diphenylphosphinoethyl moiety using palladium-catalyzed cross-coupling.

  • Chiral resolution : Enantiomeric excess (≥99% ee) is achieved via chromatographic separation of diastereomeric intermediates .

Q. How should this compound be stored to maintain stability?

Answer:

  • Store under vacuum or inert atmosphere (Ar/N₂) to prevent oxidation of phosphine groups.
  • Refrigeration (2–8°C) is recommended for long-term storage, as per stability studies on analogous Josiphos ligands .

Advanced Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to control stereochemistry at the ethyl-phosphine junction .
  • Dynamic kinetic resolution : Adjust reaction temperature (-20°C to 25°C) to favor selective crystallization of the desired enantiomer, as demonstrated in similar systems .

Q. What strategies resolve contradictions in stereochemical assignments from NMR and X-ray data?

Answer:

  • Cross-validation : Compare 31P NMR chemical shifts with benchmarked values (e.g., δ -37 to -68 ppm for tert-butylphosphinoyl vs. δ 118–174 ppm for diphenylphosphino groups) .
  • Density Functional Theory (DFT) : Calculate expected NMR shifts or X-ray torsion angles to validate experimental data .

Q. What catalytic applications demonstrate the efficacy of this ligand?

Answer:

  • Asymmetric hydrogenation : Achieves >90% ee in ketone reductions when paired with Rh(I) or Ir(I) catalysts. Key factors:
  • Steric bulk from tert-butyl groups enhances enantioselectivity.
  • Electronic tuning via diphenylphosphino improves substrate binding .
    • Cross-coupling : Pd complexes of this ligand show high turnover numbers (TON > 10⁵) in Suzuki-Miyaura reactions under mild conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported 31P NMR shifts for similar ligands?

Answer:

  • Solvent effects : Shifts vary by ±5 ppm in CDCl₃ vs. DMSO-d₆.
  • Oxidation state : Phosphine oxides (e.g., P=O) exhibit downfield shifts (δ 20–40 ppm) compared to phosphines (δ -40–-80 ppm). Ensure samples are anhydrous to avoid oxidation artifacts .

Experimental Design

Q. What crystallographic parameters are critical for resolving the ligand’s structure?

Answer:

  • Key torsion angles :
Angle TypeRange (degrees)Significance
P–Fe–P80–85Confirms transoid conformation
C–P–C (tert-butyl)109–112Validates tetrahedral geometry
  • Refinement software : SIR97 provides R-factor convergence <5% for high-confidence models .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential dust formation (H315/H319 hazards) .

Methodological Resources

Q. Which databases or tools are recommended for structural validation?

Answer:

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with deposited ferrocene derivatives (e.g., CSD entry FERROE).
  • Mercury Software : Visualize and refine X-ray data, leveraging SIR97-compatible outputs .

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